

Application Note: Fluorescent Red Mega 480 for FRET-Based Assays

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Compound of Interest

Compound Name: Fluorescent Red Mega 480

Cat. No.: B1257686

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Harnessing the Large Stokes Shift of a Versatile Fluorophore for Enhanced Signal Detection

Introduction

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, conformational changes, and enzyme kinetics in real-time. The choice of donor and acceptor fluorophores is critical for the success of FRET assays. **Fluorescent Red Mega 480** is a dye specifically designed for multicolor techniques, characterized by an exceptionally large Stokes shift.^{[1][2][3][4]} This unique property makes it an intriguing candidate as an acceptor in FRET pairs, as its emission can be spectrally well-separated from the donor's emission, minimizing signal bleed-through and enhancing the signal-to-noise ratio. This application note explores the potential use of **Fluorescent Red Mega 480** in FRET-based assays, providing detailed protocols and data for researchers in cell biology, biochemistry, and drug discovery.

Photophysical Properties of Fluorescent Red Mega 480

Fluorescent Red Mega 480 exhibits a broad absorption spectrum with a maximum that allows for excitation by common laser lines, including the 488 nm argon laser.^{[1][3]} Its key characteristic is its large Stokes shift, with an emission maximum in the red region of the spectrum. This significant separation between excitation and emission wavelengths is

advantageous for minimizing background fluorescence and crosstalk in multicolor imaging and FRET applications.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 1: Photophysical Properties of **Fluorescent Red Mega 480**

Property	Value	Reference
Excitation Maximum (λ_{ex})	~513 - 526 nm	[1]
Emission Maximum (λ_{em})	~640 nm	[1]
Molecular Weight	514.59 g/mol	[1] [2] [5] [6]
Molecular Formula	C ₂₆ H ₃₀ N ₂ O ₇ S	[1] [5] [6]

Potential FRET Partners for Fluorescent Red Mega 480

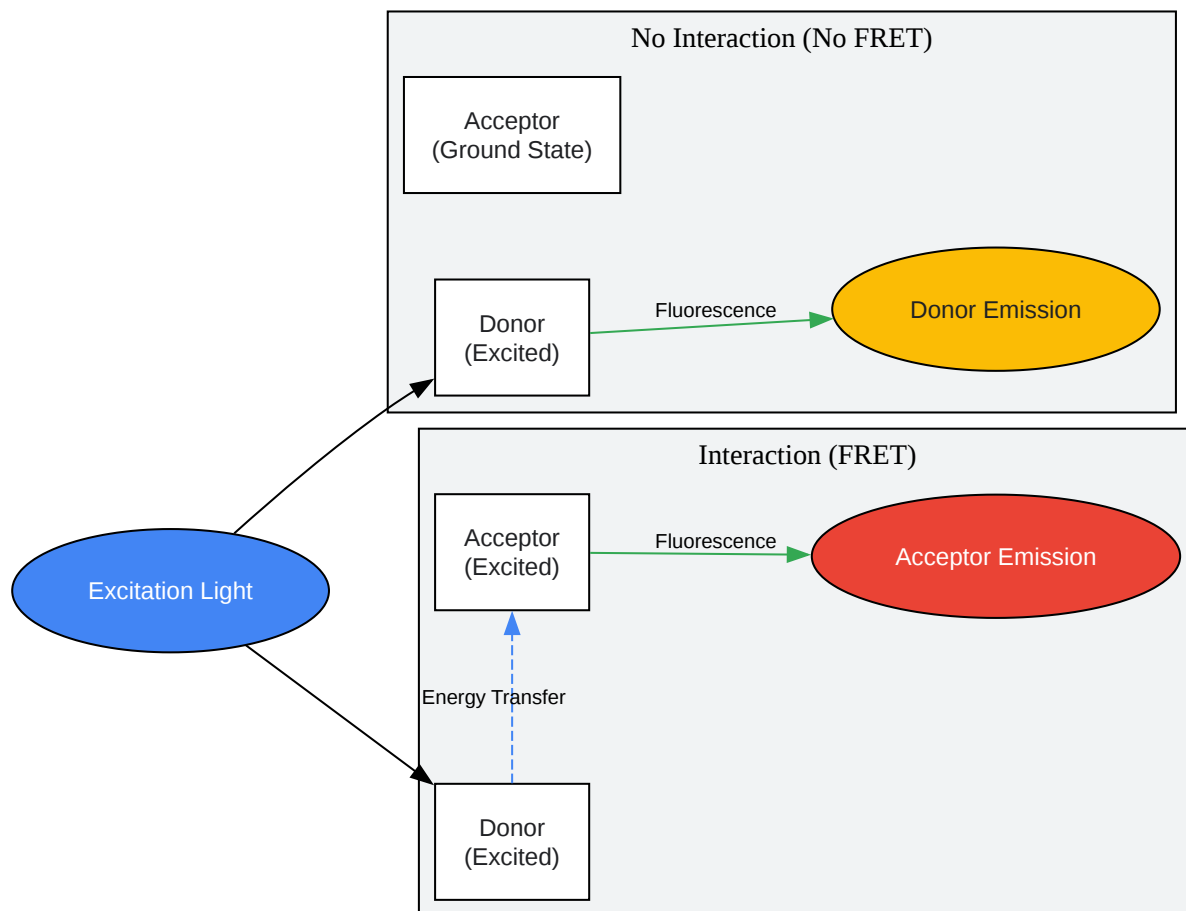
The large Stokes shift of **Fluorescent Red Mega 480** makes it a suitable FRET acceptor for a variety of donor fluorophores that emit in the green-yellow region of the spectrum. The efficiency of FRET is dependent on the spectral overlap between the donor's emission spectrum and the acceptor's excitation spectrum.[\[7\]](#)[\[8\]](#)[\[9\]](#) Potential donor partners could include green fluorescent proteins (e.g., EGFP, mClover) or other fluorescent dyes with appropriate spectral characteristics.

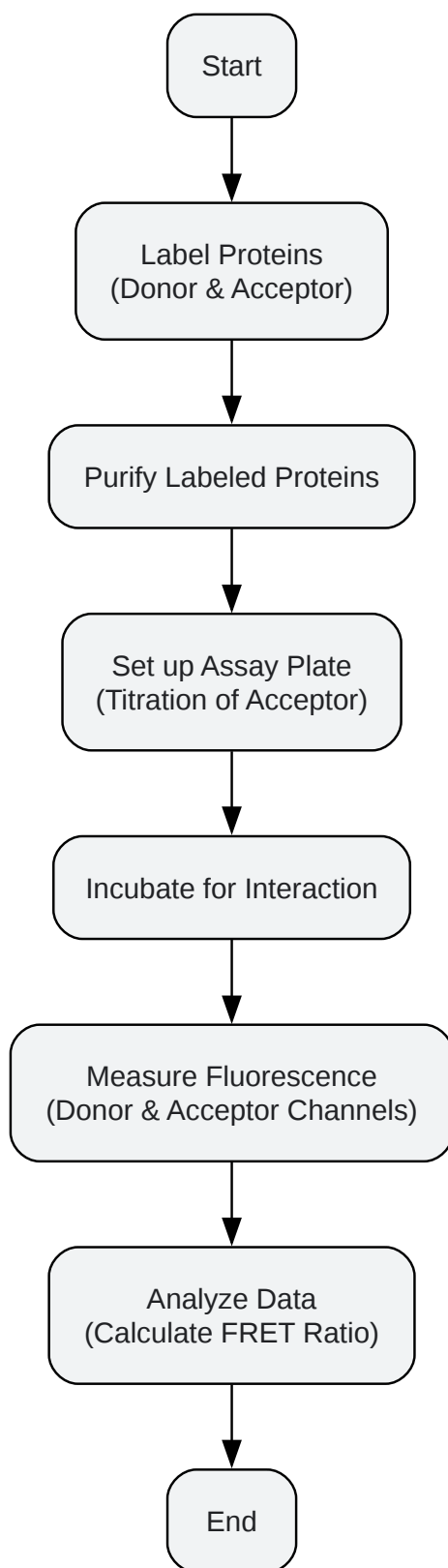
Table 2: Potential Donor Fluorophores for FRET with **Fluorescent Red Mega 480**

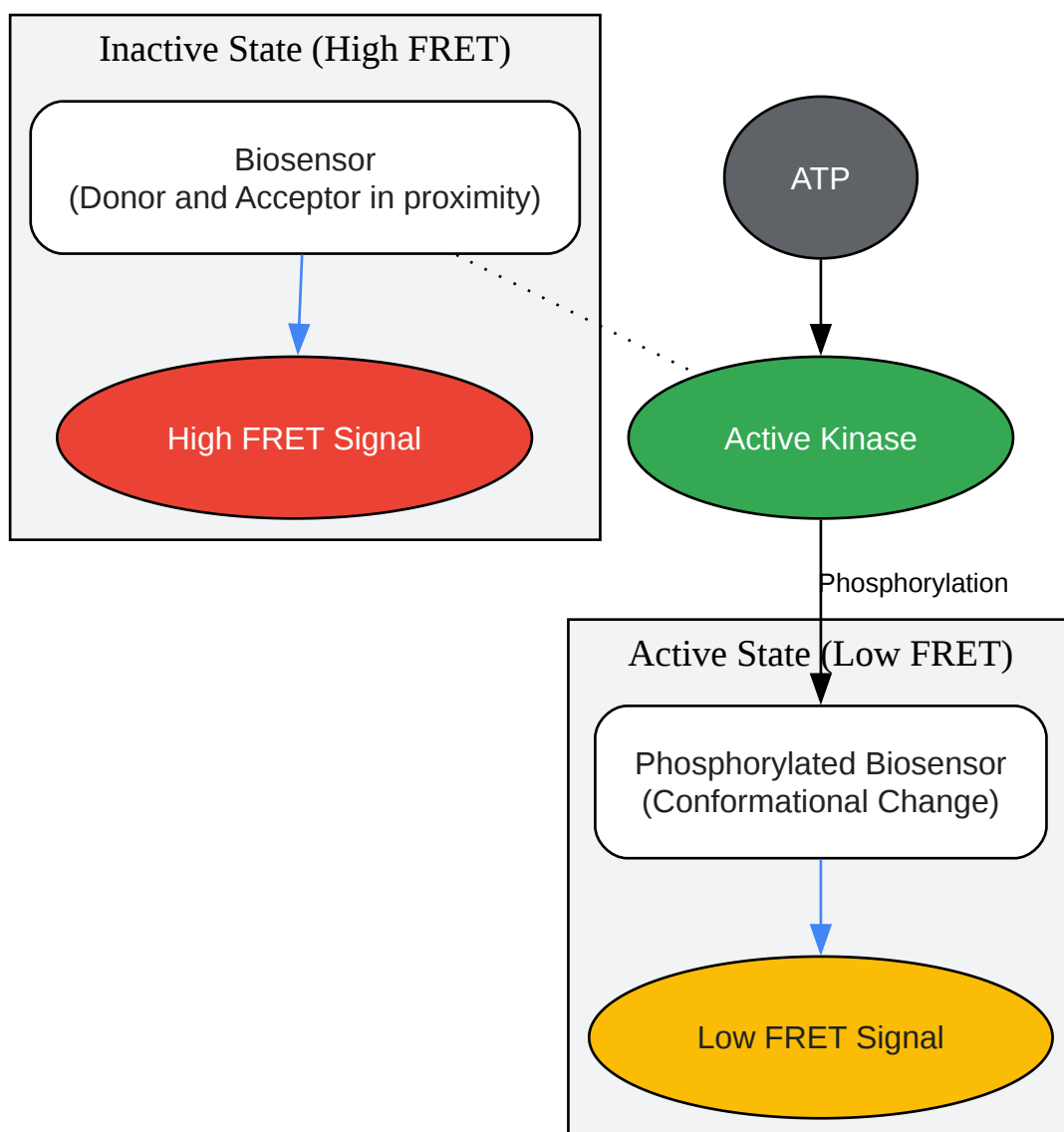
Potential Donor	Donor Emission Max (nm)	Theoretical Spectral Overlap
EGFP	~509	Good
mClover3	~506	Good
Fluorescein (FITC)	~519	Excellent
Alexa Fluor 488	~519	Excellent

Principle of FRET-Based Assays

FRET is a non-radiative energy transfer process that occurs when a donor fluorophore in an excited state transfers energy to a proximal acceptor fluorophore.^{[7][8][9]} The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor molecules, making it a sensitive ruler for molecular distances on the order of 1-10 nm.^{[8][9]} In a typical FRET assay, the donor and acceptor fluorophores are attached to two interacting molecules of interest. When the molecules interact, bringing the fluorophores into close proximity, FRET occurs, leading to a decrease in the donor's fluorescence emission and an increase in the acceptor's sensitized emission.







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